3-(Fluoromethyl)azetidine

説明

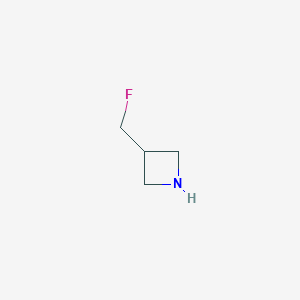

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(fluoromethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN/c5-1-4-2-6-3-4/h4,6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHELGHANYVVRLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoromethyl Azetidine and Its Derivatives

General Approaches to Azetidine (B1206935) Ring Systems

The construction of the azetidine ring is the foundational step for synthesizing derivatives such as 3-(fluoromethyl)azetidine. Various strategies have been developed to efficiently create this strained heterocyclic system.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a common and effective method for forming the azetidine ring. This approach typically involves the formation of a carbon-nitrogen bond in a precursor molecule containing a nitrogen nucleophile and a suitable leaving group.

One prominent strategy is the intramolecular SN2 reaction, where a nitrogen atom attacks a carbon atom that has a leaving group, such as a halogen or a mesylate nih.gov. Lanthanoid (III) trifluoromethanesulfonates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields nih.govfrontiersin.org. This method is advantageous as it can tolerate acid-sensitive and Lewis basic functional groups frontiersin.org. Another example involves the cyclization of N-trityl-2-amino-4-bromobutanoate to form the azetidine ring system researchgate.net. Palladium-catalyzed intramolecular amination of unactivated C-H bonds has also emerged as a powerful tool for synthesizing azetidines from picolinamide-protected amine substrates organic-chemistry.org.

Cycloaddition Reactions (e.g., [2+2] Photocycloaddition)

Cycloaddition reactions provide a direct route to the four-membered azetidine ring by combining two unsaturated molecules or parts of the same molecule mdpi.com. The [2+2] photocycloaddition, known as the aza Paternò-Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines by reacting an imine and an alkene under photochemical conditions nih.govmagtech.com.cn. This method is valued for its ability to rapidly assemble the small ring with high regio- and stereoselectivity nih.gov. Recent advancements include visible-light-mediated [2+2] cycloadditions between oximes and olefins, catalyzed by iridium photocatalysts, which offer a mild and general protocol chemrxiv.orgrsc.org.

Another significant cycloaddition is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one) mdpi.com. These β-lactams can then serve as versatile intermediates for further functionalization or reduction to the corresponding azetidines magtech.com.cn.

| Cycloaddition Method | Reactants | Key Features | Reference |

| Aza Paternò-Büchi | Imine + Alkene | Photochemical conditions, high efficiency and selectivity. | nih.gov |

| Visible Light-Mediated | Oxime + Olefin | Mild conditions, iridium photocatalyst, good functional group tolerance. | chemrxiv.orgrsc.org |

| Staudinger Synthesis | Ketene + Imine | Forms β-lactam intermediates, versatile for further synthesis. | mdpi.com |

Ring Expansion Protocols (e.g., from Aziridines)

Ring expansion of three-membered aziridine (B145994) rings offers an alternative pathway to the four-membered azetidine core. This strategy involves the insertion of a single carbon atom into the aziridine ring.

Biocatalytic one-carbon ring expansion has been achieved using engineered 'carbene transferase' enzymes. A variant of cytochrome P450, P411-AzetS, can catalyze a highly enantioselective nih.govnih.gov-Stevens rearrangement of aziridinium (B1262131) ylides to form chiral azetidines, overcoming the competing cheletropic extrusion of olefins nih.govacs.orgchemrxiv.orgacs.org. This enzymatic approach provides excellent stereocontrol (99:1 er) nih.govchemrxiv.org. Metal-catalyzed approaches also exist, such as the reaction of rhodium-bound carbenes with methylene (B1212753) aziridines, which results in a formal [3+1] ring expansion to yield highly-substituted methylene azetidines with excellent regio- and stereoselectivity nih.gov. Additionally, a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide can produce 1-arenesulfonylazetidines organic-chemistry.org.

Metal-Catalyzed and Organocatalytic Syntheses

Both metal and organic catalysts play a crucial role in modern azetidine synthesis. Metal-catalyzed reactions often involve cross-coupling and C-H activation pathways. For instance, a nickel-catalyzed cross-coupling of enantiomerically pure N-tosyl-aziridines with organozinc reagents, followed by intramolecular cyclization, provides optically active 2-alkyl azetidines rsc.org. A photo-induced, copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes has also been developed to produce highly functionalized azetidines nih.gov. Palladium catalysis is used for intramolecular C(sp³)–H amination to construct the azetidine ring rsc.org.

Organocatalysis provides an alternative, metal-free approach. A notable example is the enantioselective synthesis of C2-functionalized azetidines from a common intermediate derived from the α-chlorination of aldehydes, achieving good yields and high enantiomeric excess (84–92% ee) nih.gov.

| Catalytic Method | Catalyst Type | Key Transformation | Reference |

| Radical Annulation | Copper (Photocatalyst) | [3+1] radical cascade of amines and alkynes. | nih.gov |

| C-H Amination | Palladium | Intramolecular cyclization via C-H activation. | rsc.org |

| Cross-Coupling/Cyclization | Nickel | Cross-coupling of aziridines with organozinc reagents. | rsc.org |

| Asymmetric Synthesis | Organocatalyst | Enantioselective α-chlorination/cyclization. | nih.gov |

Targeted Synthesis of this compound and Analogues

The synthesis of this compound specifically requires methods for introducing the fluoromethyl group onto the azetidine ring. A common strategy is to first construct a functionalized azetidine precursor, such as one containing a hydroxymethyl group at the 3-position, and then perform a fluorination reaction.

Fluorination of Hydroxymethyl Precursors

The conversion of a primary alcohol, such as in a 3-(hydroxymethyl)azetidine derivative, to a fluoromethyl group is a key transformation for accessing the target compound. This is typically achieved using a nucleophilic fluorinating agent that can replace the hydroxyl group with a fluorine atom.

A widely used reagent for this type of deoxofluorination is diethylaminosulfur trifluoride (DAST) and its analogues. A synthetic route described in the patent literature for a related compound, 3-fluoro-azetidine, involves treating a protected 3-hydroxyazetidine intermediate with diethylaminosulfur trifluoride google.com. This suggests a parallel strategy for this compound would involve the reaction of a suitably protected 1-N-Boc-3-(hydroxymethyl)azetidine with a fluorinating agent like DAST. The reaction proceeds by activating the hydroxyl group, which is then displaced by a fluoride (B91410) ion in an SN2 reaction to yield the desired this compound derivative. Subsequent deprotection of the nitrogen atom would yield the final target compound.

Utilization of Fluoro-Substitution Reagents (e.g., Tetrabutylammonium (B224687) Fluoride, Triethylamine Trihydrofluoride)

The introduction of a fluorine atom or a fluorinated group onto the azetidine ring is often accomplished using specialized fluorinating agents. Reagents such as Tetrabutylammonium Fluoride (TBAF) and diethylaminosulfur trifluoride (DAST) are instrumental in these transformations.

One approach involves the site-selective nucleophilic ring-opening of 2-arylazetidine-2-carboxylic acid ester-derived tetraalkylammonium salts using tetrabutylammonium halides. For instance, the reaction of a 2-(o-tolyl) derivative with 1.2 equivalents of tetrabutylammonium fluoride (Bu₄NF) in tetrahydrofuran (B95107) (THF) at 60 °C results in the preferential formation of the corresponding tertiary alkyl fluoride, tert-butyl 4-(dimethylamino)-2-fluoro-2-(o-tolyl)butanoate, in a 71% yield. rsc.org While not a direct synthesis of this compound, this demonstrates the utility of Bu₄NF in introducing fluorine into a molecule containing an azetidine-derived structure. The reaction's efficiency was found to be dependent on the fluoride source, with cesium fluoride providing a 13% yield and sodium or potassium fluoride being ineffective. rsc.org

Another method involves the use of diethylaminosulfur trifluoride. In a synthetic pathway starting from 1-Boc-3-azetidinone, an intermediate is prepared which is then subjected to fluorination. The reaction of tert-butyl 3-(hydroxymethyl)-3-(methoxycarbonyl)azetidine-1-carboxylate with diethylaminosulfur trifluoride in chloroform (B151607) at low temperatures, followed by stirring at room temperature, yields the fluorinated product. google.com

| Reagent | Substrate | Product | Yield | Reference |

| Tetrabutylammonium Fluoride (Bu₄NF) | 2-(o-tolyl)azetidinium salt | tert-butyl 4-(dimethylamino)-2-fluoro-2-(o-tolyl)butanoate | 71% | rsc.org |

| Diethylaminosulfur Trifluoride (DAST) | tert-butyl 3-(hydroxymethyl)-3-(methoxycarbonyl)azetidine-1-carboxylate | tert-butyl 3-(fluoromethyl)-3-(methoxycarbonyl)azetidine-1-carboxylate | Not specified | google.com |

Control of Hydrolysis By-product Formation during Fluorination

During fluorination reactions, the formation of hydrolysis by-products can be a significant issue, reducing the yield of the desired fluorinated compound. The control of these side reactions is crucial for an efficient synthesis.

In the context of fluorinated thioesters, the hydrolysis mechanism can be influenced by the fluorine substituent. For fluoroacetyl-CoA, hydrolysis is accelerated through a mechanism involving deprotonation at the Cα position to form a ketene intermediate, which is then rapidly hydrated. nih.gov This catalytic pathway is significantly faster than the direct nucleophilic attack on the carbonyl group, which is the pathway for the non-fluorinated analog. nih.gov While this example is from an enzymatic system, it highlights how the presence of fluorine can alter reaction pathways away from simple hydrolysis.

In the synthesis of azetidine spirocycles, the hydrolysis of trifluoroacetyl-protected intermediates has been studied. researchgate.net The conditions for hydrolysis (e.g., solvent system like methanol/water) are critical to selectively remove the protecting group without causing unwanted side reactions or degradation of the azetidine ring. researchgate.net Careful control of reaction conditions, such as temperature, pH, and solvent, is paramount to minimize the formation of hydrolysis by-products during the synthesis and manipulation of fluorinated azetidines.

Synthesis via Azetidine Carboxylic Acid Intermediates

Azetidine carboxylic acids are valuable intermediates in the synthesis of various substituted azetidines. nih.gov Specifically, azetidine-3-carboxylic acid can serve as a precursor for 3-substituted azetidines.

A process for synthesizing azetidine-3-carboxylic acid involves the triflation of diethyl bis(hydroxymethyl)malonate, followed by intramolecular cyclization with an amine to form the azetidine ring. google.com Subsequent decarboxylation and hydrogenation yield the final product. google.com This intermediate can then be further functionalized. For example, the carboxylic acid group can be reduced to a hydroxymethyl group, which can then be converted to a fluoromethyl group using a suitable fluorinating agent, as described in section 2.2.1.1. This multi-step approach allows for the strategic introduction of the fluoromethyl group at the C-3 position of the azetidine ring.

Derivatization from Trifluoromethyl-β-Lactam Building Blocks

Trifluoromethyl-β-lactams (azetidin-2-ones) are versatile building blocks for the synthesis of various trifluoromethylated azetidines. amanote.comresearchgate.net These strained four-membered rings can be chemically modified to introduce different functionalities. The reduction of the β-lactam carbonyl group is a key step in converting these intermediates into fully saturated azetidines.

Synthetic routes starting from 4-trifluoromethyl-β-lactams can lead to a range of trifluoromethyl-containing compounds, including azetidines. amanote.com These methods often involve the reduction of the amide bond within the β-lactam ring, which can be achieved using various reducing agents. The resulting 2-(trifluoromethyl)azetidines can then potentially undergo further modifications. While this approach primarily yields 2-substituted azetidines, the principles of using β-lactams as precursors are important in azetidine chemistry.

Aza-Michael Addition for C-3 Functionalization

The aza-Michael addition is a powerful method for forming C-N bonds and has been effectively used for the C-3 functionalization of azetidines. nih.govmdpi.combohrium.comresearchgate.net This reaction typically involves the addition of a nitrogen nucleophile to an activated alkene.

A common strategy begins with the Horner-Wadsworth-Emmons reaction of N-Boc-azetidin-3-one to generate an α,β-unsaturated ester, methyl (N-Boc-azetidin-3-ylidene)acetate. nih.govmdpi.com This intermediate then serves as a Michael acceptor for various heterocyclic amines. The addition of nucleophiles such as pyrazole, 4-bromo-1H-pyrazole, and 3-trifluoromethyl-1H-pyrazole proceeds in the presence of DBU in acetonitrile, yielding the corresponding 3-(pyrazol-1-yl)azetidine adducts in good yields (73-83%). nih.gov This demonstrates a versatile method for introducing a wide range of substituents at the C-3 position of the azetidine ring.

| Nucleophile | Product | Yield | Reference |

| 1H-Pyrazole | Methyl (1-Boc-3-(pyrazol-1-yl)azetidin-3-yl)acetate | 83% | nih.gov |

| 4-Bromo-1H-pyrazole | Methyl (1-Boc-3-(4-bromo-1H-pyrazol-1-yl)azetidin-3-yl)acetate | 82% | nih.gov |

| 3-Trifluoromethyl-1H-pyrazole | Methyl (1-Boc-3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)azetidin-3-yl)acetate | 73% | nih.gov |

| 1H-Imidazole | Methyl (1-Boc-3-(imidazol-1-yl)azetidin-3-yl)acetate | 53% | mdpi.com |

This methodology provides access to 3-functionalized azetidines which can be precursors to compounds like this compound through subsequent chemical transformations of the introduced substituent.

One-Step Syntheses of 3-Aminoazetidine Derivatives

Efficient, single-step methods for the synthesis of 3-aminoazetidines are highly valuable in medicinal chemistry. One such method involves the reaction of a bench-stable, commercially available starting material with various primary and secondary amines. nih.govchemrxiv.org This reaction proceeds in moderate-to-high yields with secondary amines and moderate-to-low yields with primary amines. nih.gov The methodology is tolerant of common functional groups and can be used for late-stage functionalization of complex molecules. nih.gov For example, reacting 1-benzhydryl-3-methanesulfonyloxyazetidine with various amines provides a direct route to the corresponding 3-aminoazetidine derivatives.

Medicinal Chemistry and Biological Applications of 3 Fluoromethyl Azetidine Scaffolds

General Therapeutic Relevance of Azetidine (B1206935) Derivatives

Azetidine derivatives are four-membered nitrogen-containing heterocycles that have emerged as privileged scaffolds in medicinal chemistry. Their inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and chemical reactivity, making them attractive components in the design of novel therapeutic agents. The introduction of a trifluoromethyl group to the azetidine ring is a common strategy to modulate the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability rsc.org. This modification can significantly impact the biological activity of the parent molecule.

While direct studies on the therapeutic relevance of 3-(fluoromethyl)azetidine are limited in publicly available research, the broader class of fluoro- and trifluoromethyl-substituted azetidines has been explored for various therapeutic applications. For instance, 2-(trifluoromethyl)azetidines have been investigated as motifs in the development of α4β7 integrin and ketohexokinase inhibitors nih.gov. The presence of the trifluoromethyl group can lower the basicity of the azetidine nitrogen, which may reduce off-target effects nih.gov. The synthesis of diversely substituted 2-(trifluoromethyl)azetidines highlights the accessibility of these scaffolds for structure-activity relationship studies nih.gov.

Furthermore, azetidine derivatives, including those with trifluoromethyl groups, have been evaluated as gamma-aminobutyric acid (GABA) uptake inhibitors, indicating their potential in neurological research fluoromart.com. The rigid nature of the azetidine ring can influence the conformational preferences of a molecule, thereby affecting its interaction with biological targets and ultimately its pharmacological profile fluoromart.com.

Applications in Cancer Therapy

The unique structural features of fluorinated azetidines have made them attractive scaffolds for the development of novel anticancer agents. Researchers have explored their incorporation into various classes of oncology drugs.

Selective Estrogen Receptor Degraders (SERDs) Incorporating this compound

Selective Estrogen Receptor Degraders (SERDs) are a class of drugs that target and degrade the estrogen receptor, a key driver in a significant portion of breast cancers. While the direct incorporation of a this compound moiety into a SERD is not explicitly documented in the reviewed literature, a closely related structure has been utilized in the development of a potent, orally bioavailable SERD. Specifically, the compound AZD9833 (camizestrant) incorporates an N-[1-(3-fluoropropyl)azetidin-3-yl] group. This demonstrates the utility of fluorinated azetidine scaffolds in designing next-generation endocrine therapies. The azetidine ring serves as a rigid linker, and the fluorine atom can contribute to improved metabolic stability and target engagement.

Anti-proliferative Activity of Azetidine-Fluoroquinolone Conjugates

Fluoroquinolones are a class of antibiotics that have also shown potential as anticancer agents. Conjugating them with other bioactive moieties is a strategy to enhance their anti-proliferative activity. Research in this area has explored the use of azetidine derivatives as part of these conjugates.

A study on new N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones investigated their antibacterial and anticancer properties researchgate.net. Within this work, a key intermediate, 1-(4-Trifluoromethyl-benzyl)-azetidine-3-carboxylic acid, was synthesized and utilized researchgate.net. Although this compound features a trifluoromethyl group on a benzyl (B1604629) substituent rather than a fluoromethyl group directly on the azetidine ring, it highlights the exploration of fluorinated azetidine-containing building blocks in the synthesis of potential anti-proliferative agents. Several of the final fluoroquinolone-azetidine conjugates displayed good growth inhibition against breast, colon, and lung cancer cell lines researchgate.net.

| Compound | Target Cancer Cell Lines | Activity |

| Azetidine-fluoroquinolone conjugates | MCF-7 (Breast), HCT-116 (Colon), A549 (Lung) | Good growth inhibition |

Inhibition of Pancreatic Cancer Cell Growth by Fluoroazetidine Iminosugars

Iminosugars are carbohydrate mimics where the ring oxygen has been replaced by a nitrogen atom. They have shown promise in various therapeutic areas, including oncology. A study focused on the synthesis of 3-fluoroazetidine (B1273558) carboxylic acids and their derivatives led to the discovery of a potent inhibitor of pancreatic cancer cell growth.

The compound, trans,trans-2,4-dihydroxy-3-fluoroazetidine, an iminosugar, was found to inhibit the growth of pancreatic cancer cells to a degree similar to the standard-of-care chemotherapy, gemcitabine. While this compound is a 3-fluoroazetidine derivative rather than a this compound, its significant anti-proliferative activity underscores the potential of fluoroazetidine scaffolds in the development of novel treatments for pancreatic cancer.

Antimicrobial and Antitubercular Agents

The development of new antimicrobial and antitubercular drugs is a critical area of research due to the rise of drug-resistant pathogens. Azetidine-containing compounds have shown promise in this field.

Development of this compound-Based Antimycobacterial Compounds

While the direct use of this compound in antimycobacterial compounds is not explicitly detailed in the available literature, broader studies on azetidine derivatives have identified potent antitubercular agents. A series of azetidine derivatives, termed BGAz, were identified through a whole-cell phenotypic screen and demonstrated potent bactericidal activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis.

Although the specific structures of all BGAz compounds are not fully disclosed, the research highlights the potential of the azetidine scaffold in developing novel treatments for tuberculosis. Further exploration and functionalization of the azetidine ring, including the incorporation of fluoromethyl groups, could be a promising avenue for the discovery of new and effective antitubercular drugs.

Mode of Action: Interference with Mycolic Acid Biosynthesis

Research into novel antitubercular agents has identified a series of azetidine derivatives that exhibit potent bactericidal activity by interfering with the biosynthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall. nih.govacs.orgfigshare.comapconix.com These compounds, referred to as BGAz, have been shown to inhibit mycobacterial growth through a mechanism that disrupts the late stages of mycolic acid biosynthesis. nih.govacs.orgnih.govukhsa.gov.uk

Transcriptomic analysis and mode of action studies have revealed that these azetidine derivatives operate via a previously uncharacterized mechanism, distinct from existing inhibitors of the mycobacterial cell wall. nih.govfigshare.comapconix.com Specifically, exposure of mycobacteria to these compounds leads to the dysregulation of genes involved in cell envelope biogenesis. nih.gov One of the active compounds, BGAz-005, was found to decrease the incorporation of [14C]-acetic acid, a key precursor in lipid biosynthesis, suggesting a direct impact on the formation of the mycobacterial cell envelope. acs.org This interference with the cell wall's construction is a critical factor in their antimycobacterial efficacy.

The biosynthesis of mycolic acids is a complex process involving multiple enzymatic steps. nih.govkegg.jp It begins with the synthesis of fatty acids by fatty acid synthetase I (FAS-I) and their subsequent elongation by the FAS-II system. kegg.jp These elongated fatty acids, or meroacids, undergo further modifications before being condensed with another fatty acid chain to form the final mycolic acid structure. nih.govkegg.jpnorthumbria.ac.uk The BGAz series of azetidines appears to arrest this intricate process in its later stages, leading to potent inhibition of mycobacterial growth. nih.gov

Activity against Multidrug-Resistant Mycobacterium Tuberculosis

A significant challenge in the treatment of tuberculosis is the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. nih.govacs.orgresearchgate.net A series of azetidine derivatives, termed BGAz, have demonstrated potent bactericidal activity against both drug-sensitive and MDR strains of M. tuberculosis, with minimum inhibitory concentration (MIC₉₉) values often below 10 μM. nih.govacs.orgfigshare.comapconix.com

For instance, compounds BGAz-003 and BGAz-004 were found to inhibit the growth of the H37Rv strain of M. tuberculosis at a MIC of 3.3 μM. acs.orgresearchgate.net Other derivatives, such as BGAz-002 and BGAz-005, also showed significant activity with MICs of 6.2 μM and 7.2 μM, respectively. acs.orgresearchgate.net Importantly, these compounds did not show any detectable emergence of drug resistance in mycobacterial model organisms, which is a crucial characteristic for new anti-TB drug candidates. nih.govacs.orgapconix.com

The activity of these azetidine derivatives extends to clinical isolates of MDR-TB. acs.org One particular compound, BGAz-005, exhibited an eight-fold lower MIC (2.8 μM) against an MDR strain resistant to isoniazid, rifampicin, pyrazinamide, and ethambutol (B1671381) compared to a drug-sensitive isolate. acs.org This lack of cross-resistance with current frontline anti-TB drugs highlights the distinct mode of action of these compounds and their potential for development into new therapies for treating resistant tuberculosis infections. acs.org

Table 1: In Vitro Activity of Azetidine Derivatives against M. tuberculosis

| Compound | M. tuberculosis H37Rv MIC (μM) | MDR-TB Isolate MIC (μM) |

| BGAz-002 | 6.2 | Not Reported |

| BGAz-003 | 3.3 | Not Reported |

| BGAz-004 | 3.3 | Not Reported |

| BGAz-005 | 7.2 | 2.8 |

Role as Peptidomimetics and Amino Acid Surrogates

The this compound scaffold can serve as a valuable building block in the design of peptidomimetics and as a surrogate for natural amino acids. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability.

The constrained four-membered ring of the azetidine core can introduce conformational rigidity into a peptide backbone, which can be advantageous for locking the molecule into a bioactive conformation and improving its binding affinity to a biological target. The fluoromethyl substituent can also modulate the electronic properties and lipophilicity of the molecule, further influencing its biological activity and pharmacokinetic profile.

By replacing a natural amino acid with a this compound-based surrogate, medicinal chemists can systematically alter the properties of a peptide to optimize its therapeutic potential. This approach has been explored in various contexts to develop more drug-like peptide-based therapeutics.

Potential Applications in Agrochemical Development

The unique structural and chemical properties of the this compound scaffold also make it a candidate for investigation in the field of agrochemical development. The introduction of fluorine atoms into agrochemicals is a common strategy to enhance their efficacy, metabolic stability, and spectrum of activity.

Compounds containing this moiety could potentially be developed as novel herbicides, fungicides, or insecticides. The rigid azetidine ring and the electron-withdrawing nature of the fluoromethyl group can influence the molecule's interaction with biological targets in pests and weeds, potentially leading to new modes of action that can overcome existing resistance mechanisms.

While specific examples of commercial agrochemicals containing the this compound scaffold are not widely documented in the provided search results, the general principles of agrochemical design suggest that this structural motif holds potential for the discovery of new and effective crop protection agents. Further research in this area could lead to the development of next-generation agrochemicals with improved performance and environmental profiles.

Structure Activity Relationship Sar Studies and Rational Design

Impact of Fluorine Substitution on Molecular Properties

The introduction of a fluoromethyl group at the 3-position of the azetidine (B1206935) ring imparts a range of beneficial properties that can be exploited in drug design.

Electronic Effects and Target Interaction Modulation

The high electronegativity of the fluorine atom in the fluoromethyl group creates a strong dipole moment, which can lead to favorable interactions with biological targets. This electronic perturbation can influence the acidity or basicity of nearby functional groups, potentially enhancing binding affinity through increased hydrogen bonding or other electrostatic interactions. The electron-withdrawing nature of the fluoromethyl group can also modulate the reactivity of the azetidine nitrogen, which can be a key factor in target engagement.

Influence on Metabolic Stability and Bioavailability

A common strategy in medicinal chemistry is to block sites of metabolic oxidation. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes such as cytochrome P450s. By replacing a metabolically labile methyl or hydrogen group with a fluoromethyl group, the metabolic stability of a compound can be significantly enhanced. This often leads to a longer half-life and improved oral bioavailability, as the molecule is less susceptible to first-pass metabolism.

Lipophilicity Enhancement

Fluorine is known to increase the lipophilicity of a molecule, which can have a profound effect on its ability to cross cell membranes and reach its biological target. The fluoromethyl group is more lipophilic than a methyl group, and this property can be fine-tuned by the degree of fluorination (mono-, di-, or trifluoromethyl). Careful modulation of lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The following table illustrates the predicted impact of fluorination on the physicochemical properties of a hypothetical 3-substituted azetidine derivative.

| Substituent (R) | Calculated logP | Predicted Metabolic Stability |

| -CH3 | 1.5 | Low |

| -CH2F | 1.8 | Moderate |

| -CHF2 | 2.1 | High |

| -CF3 | 2.5 | Very High |

| This table is illustrative and based on general medicinal chemistry principles. |

Conformational Constraints and Receptor Binding Interactions

The azetidine ring is a conformationally constrained scaffold. Unlike more flexible acyclic or larger ring systems, the four-membered ring of azetidine adopts a puckered conformation, which limits the number of accessible spatial arrangements for its substituents. nih.gov This conformational rigidity can be advantageous in drug design as it pre-organizes the molecule into a bioactive conformation for binding to a target receptor or enzyme, reducing the entropic penalty of binding and potentially increasing potency. The puckering of the azetidine ring can be influenced by the nature of the substituents. nih.gov The 3-(fluoromethyl)azetidine moiety, when incorporated into a larger molecule, can thus serve as a rigid handle to orient other pharmacophoric groups for optimal interaction with a binding site.

Effect of Substitution Patterns on Biological Potency and Efficacy

The biological activity of this compound derivatives is highly dependent on the substitution pattern on the azetidine ring and the nature of the groups attached to it. For instance, a derivative of 3-(trifluoromethyl)azetidine (B1504861) carboxylic acid has been investigated for its potential as an inhibitor of phosphoinositide 3-kinases, highlighting the potential of this scaffold in targeting specific enzymes. nih.gov

The following illustrative table demonstrates the hypothetical effect of substitution patterns on the biological activity of a this compound analog.

| Compound | N1-Substituent | C3-Substituent | Hypothetical IC50 (nM) |

| 1 | H | -CH2F | 500 |

| 2 | Methyl | -CH2F | 250 |

| 3 | Benzyl (B1604629) | -CH2F | 100 |

| 4 | H | -CH3 | >1000 |

| This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data. |

Stereochemical Considerations in SAR

The carbon atom at the 3-position of this compound is a stereocenter, meaning the compound can exist as two enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

Therefore, the stereochemistry of the this compound core is a critical factor in its SAR. It is often the case that only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to off-target effects. Consequently, the stereoselective synthesis of the desired enantiomer of a this compound-containing drug candidate is often a crucial step in its development. The absolute configuration of the stereocenter will dictate the precise orientation of the fluoromethyl group and other substituents, which in turn will determine the quality of the fit within the binding site of the biological target.

Computational and Mechanistic Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of novel molecules. For 3-(fluoromethyl)azetidine, methods such as Density Functional Theory (DFT) would be employed to understand the impact of the fluoromethyl group on the azetidine (B1206935) ring.

The introduction of the highly electronegative fluorine atom is expected to have a significant influence on the electron distribution within the molecule. emerginginvestigators.org This can be quantified through the calculation of various molecular properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. A lower HOMO-LUMO energy gap generally suggests higher reactivity. emerginginvestigators.org In the case of this compound, the inductive effect of the fluorine atom would likely lower the energy of both the HOMO and LUMO compared to unsubstituted azetidine.

Molecular Electrostatic Potential (MEP) maps would visually represent the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The nitrogen atom of the azetidine ring is expected to be a region of negative electrostatic potential, making it a likely site for electrophilic attack or hydrogen bonding. The fluorine atom, while highly electronegative, often contributes to a more positive potential on the adjacent carbon and hydrogen atoms.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

| Property | Hypothetical Value | Significance |

| HOMO Energy | -8.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | 1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 9.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent plausible outcomes of quantum chemical calculations.

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Fluorine atoms can participate in various non-covalent interactions, including hydrogen bonds (with the fluorine acting as a weak acceptor), halogen bonds, and multipolar interactions. acs.org The fluoromethyl group can also influence the conformation of the azetidine ring, which can be critical for fitting into a specific protein pocket.

Molecular dynamics (MD) simulations could further be employed to study the stability of the ligand-protein complex over time. These simulations provide insights into the flexibility of the ligand and the protein, as well as the dynamics of their interactions, including the role of surrounding water molecules. acs.org

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Result | Interpretation |

| Binding Affinity (kcal/mol) | -7.2 | Indicates a potentially strong binding interaction. |

| Key Interacting Residues | ASP145, LYS88, PHE144 | Highlights specific amino acids involved in binding. |

| Types of Interactions | Hydrogen bond with ASP145 (N-H...O), Hydrophobic interaction with PHE144 | Describes the nature of the forces stabilizing the complex. |

Note: The data presented here are hypothetical and serve to illustrate the typical output of a molecular docking study.

Mechanistic Elucidation of Reaction Pathways

Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net For this compound, this could involve studying its synthesis or its reactions with biological macromolecules. For instance, understanding the synthetic pathways to fluorinated azetidines can be aided by computational modeling of reaction intermediates and transition states. rsc.org

One area of interest would be the nucleophilic substitution reactions at the carbon bearing the fluorine. Although the C-F bond is generally strong, its reactivity can be influenced by the surrounding molecular structure. Computational studies could model the energy barriers for different reaction pathways, helping to predict the most likely products. researchgate.net

Furthermore, if this compound were to act as an enzyme inhibitor, computational methods could be used to model the reaction mechanism of the enzyme with and without the inhibitor. This could reveal, for example, if the inhibitor acts competitively, non-competitively, or uncompetitively, and could elucidate the formation of any covalent adducts.

Prediction of Pharmacokinetic and Pharmacodynamic Properties

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, which are crucial for their success. scielo.br The introduction of fluorine can significantly impact these properties. researchgate.net

For this compound, the fluoromethyl group is expected to increase its lipophilicity (logP) compared to unsubstituted azetidine, which could enhance membrane permeability and oral absorption. researchgate.net However, the effect of fluorination on lipophilicity can be complex and context-dependent. nih.gov The basicity (pKa) of the azetidine nitrogen would likely be reduced due to the electron-withdrawing nature of the fluoromethyl group. researchgate.net This modulation of pKa can have profound effects on a molecule's solubility, receptor interactions, and pharmacokinetic profile.

Various computational models can predict a range of ADMET properties. For instance, predictions can be made for properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs. nih.gov

Table 3: Predicted ADMET Properties of this compound

| Property | Predicted Value | Implication for Drug Development |

| Lipophilicity (logP) | 1.5 | Good balance for solubility and permeability. |

| Aqueous Solubility (logS) | -2.0 | Moderate solubility. |

| Human Intestinal Absorption | High | Likely to be well-absorbed orally. |

| Blood-Brain Barrier Permeation | Moderate | Potential for CNS activity. |

| CYP2D6 Inhibition | Unlikely | Lower risk of drug-drug interactions. |

Note: These predicted values are illustrative and based on general trends for small fluorinated molecules.

Future Perspectives and Research Directions

Development of Novel Synthetic Routes for Diverse 3-(Fluoromethyl)azetidine Analogues

The synthesis of azetidine (B1206935) derivatives, particularly those bearing functionalized substituents, remains a challenging yet crucial area of organic chemistry. rsc.org Future research will likely focus on the development of more efficient, stereoselective, and scalable synthetic routes to a diverse range of this compound analogues.

Several promising strategies that could be adapted and optimized for this purpose include:

Intramolecular Cyclization: This classical approach, involving the ring closure of γ-amino alcohols or related precursors, could be further refined. rsc.org Research into novel activating groups and reaction conditions that favor the formation of the strained four-membered ring will be critical.

Strain-Release Reactions: The use of highly strained precursors, such as azabicyclo[1.1.0]butanes, offers a powerful method for the synthesis of functionalized azetidines. thieme-connect.de Exploring the ring-opening reactions of these precursors with fluoromethylating agents could provide a direct and versatile route to this compound and its derivatives.

Photochemical Methods: Recent advances in photoredox catalysis have opened up new avenues for the synthesis of complex molecules under mild conditions. rsc.org The development of photochemical methods for the construction of the this compound scaffold could offer significant advantages in terms of functional group tolerance and reaction efficiency.

La(OTf)3-Catalyzed Intramolecular Aminolysis: The use of lanthanide triflates as catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines has emerged as a promising method for azetidine synthesis. nih.govnih.gov The adaptation of this methodology to substrates that would yield the this compound core is a viable and interesting research direction.

These synthetic endeavors will be crucial for generating a library of diverse this compound analogues with varied substitution patterns on the azetidine nitrogen and at other positions of the ring, which is essential for exploring their potential applications.

Exploration of New Biological Targets and Therapeutic Areas

The azetidine motif is a recognized privileged scaffold in medicinal chemistry, and the incorporation of fluorine is known to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Consequently, this compound represents a promising starting point for the discovery of new therapeutic agents.

Future research in this area will likely focus on:

Neurological Disorders: Azetidine derivatives have been investigated as inhibitors of γ-aminobutyric acid (GABA) uptake, suggesting their potential in treating neurological disorders such as epilepsy and anxiety. The unique conformational constraints and electronic properties of this compound could be exploited to design potent and selective inhibitors of GABA transporters (GATs).

Oncology: The development of novel anticancer agents is a continuous effort in medicinal chemistry. The azetidine scaffold has been incorporated into antitumor compounds, and the fluoromethyl group can contribute to improved efficacy and pharmacokinetics. Exploring the potential of this compound derivatives to interact with novel cancer targets is a promising avenue of research.

Infectious Diseases: The search for new antimicrobial and antiviral agents is of paramount importance. The rigid azetidine core of this compound can be used to orient functional groups in a precise three-dimensional arrangement, which could lead to potent interactions with biological targets in pathogens.

Systematic screening of this compound analogues against a wide range of biological targets will be essential to uncover new therapeutic opportunities.

Advanced SAR and Lead Optimization Strategies for Enhanced Bioactivity

A thorough understanding of the structure-activity relationship (SAR) is fundamental for the rational design of potent and selective drug candidates. For this compound, future research will need to systematically investigate how modifications to its structure influence its biological activity.

Key aspects of SAR and lead optimization to be explored include:

Substitution on the Azetidine Nitrogen: The substituent on the nitrogen atom of the azetidine ring plays a crucial role in determining the compound's properties. A diverse range of substituents, from small alkyl groups to larger, more complex moieties, should be explored to optimize target engagement, selectivity, and pharmacokinetic profiles.

Stereochemistry: The introduction of stereocenters into the this compound scaffold can have a profound impact on biological activity. The development of stereoselective synthetic routes and the evaluation of individual stereoisomers will be critical for identifying the most active and selective compounds.

Bioisosteric Replacements: The fluoromethyl group itself can be considered a bioisostere of other chemical functionalities. Investigating the replacement of the fluoromethyl group with other small, polar groups could provide valuable insights into the SAR and lead to the discovery of analogues with improved properties.

Computational modeling and structural biology techniques will be invaluable tools in guiding the design of new analogues and in understanding the molecular basis of their biological activity.

Applications in Material Science and Catalysis

Beyond its potential in medicinal chemistry, the unique properties of this compound suggest its utility in the development of new functional materials and catalysts.

Functional Materials: The incorporation of azetidine moieties into fluorophores has been shown to enhance their photophysical properties, such as brightness and photostability. researchgate.net The electron-withdrawing nature of the fluoromethyl group in this compound could further modulate the electronic properties of fluorescent dyes, leading to the development of novel probes and sensors with tailored characteristics. Research into azetidine-containing polymers has also been explored for applications such as coatings and gene transfection. rsc.org The introduction of the fluoromethyl group could impart unique properties to these materials.

Catalysis: Fluorinated N-heterocycles have been investigated as organocatalysts, where the fluorine atoms can influence the catalyst's reactivity and selectivity through steric and electronic effects. nih.gov The this compound scaffold could serve as a chiral building block for the synthesis of novel organocatalysts for asymmetric transformations. Furthermore, azetidine derivatives can act as ligands for transition metal catalysts. The specific steric and electronic profile of this compound could lead to the development of catalysts with unique reactivity and selectivity in a variety of chemical transformations.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 3-(fluoromethyl)azetidine derivatives, and what analytical methods validate their purity and structure?

- Methodological Answer : Synthesis typically involves introducing the fluoromethyl group via nucleophilic fluorination using agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. Protecting groups (e.g., tert-butyloxycarbonyl, Boc) are often employed to stabilize the azetidine ring during functionalization . Characterization relies on H/C NMR for structural confirmation and LC-MS or elemental analysis for purity assessment. X-ray crystallography may resolve stereochemical ambiguities in crystalline intermediates .

Q. What challenges arise in introducing the fluoromethyl group to the azetidine scaffold, and how are they mitigated?

- Methodological Answer : Fluorination can lead to side reactions such as ring-opening due to the azetidine's strain. Strategies include using mild fluorinating agents (e.g., Selectfluor®) under controlled temperatures and inert atmospheres. Computational modeling (DFT) aids in predicting reactive intermediates and optimizing reaction pathways .

Q. How do researchers assess the metabolic stability of this compound-containing compounds?

- Methodological Answer : In vitro assays using liver microsomes (human/rodent) quantify metabolic degradation rates. LC-HRMS identifies metabolites, while fluoromethyl groups are often retained due to C-F bond stability, enhancing pharmacokinetic profiles compared to hydroxyl or methyl analogs .

Advanced Research Questions

Q. How does the fluoromethyl substituent influence structure-activity relationships (SAR) in α4β2-nAChR partial agonists?

- Methodological Answer : In α4β2-nAChR ligands, fluoromethyl substitution maintains receptor binding affinity (IC < 100 nM) while reducing metabolic liability. Functional assays (e.g., Rb efflux) demonstrate retained partial agonist activity. Comparative SAR studies show fluoromethyl analogs exhibit improved brain penetration in murine models, critical for CNS-targeted therapeutics .

Q. What mechanistic insights link this compound derivatives to NLRP3 inflammasome inhibition in neuroinflammatory models?

- Methodological Answer : Compounds like 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride suppress NLRP3 activation by downregulating TLR4/MyD88/NF-κB signaling. In LPS-stimulated BV2 microglia, ROS generation is reduced by >50% at 10 µM, measured via DCFH-DA fluorescence. Western blotting confirms caspase-1 and IL-1β suppression .

Q. How are this compound derivatives optimized for use as chemical probes in imaging studies?

- Methodological Answer : Radiolabeling (e.g., F) enables PET imaging. Substituents are tailored to balance lipophilicity (logP 1.5–2.5) and target engagement. In vitro autoradiography in brain slices validates specificity, while blocking experiments with cold competitors confirm receptor binding .

Q. What strategies resolve contradictions in reported biological activities of fluoromethyl-azetidine analogs across different targets?

- Methodological Answer : Discrepancies (e.g., NLRP3 vs. nAChR activity) arise from scaffold flexibility. Rigorous off-target profiling (e.g., kinase panels, GPCR screens) and molecular docking clarify selectivity. For example, azetidine ring conformation affects interactions with NLRP3 vs. nAChR binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。